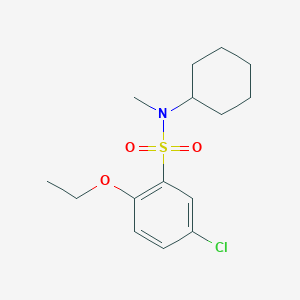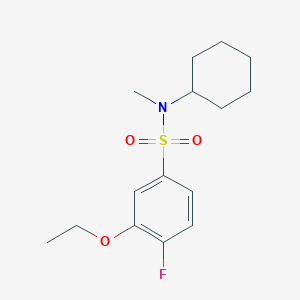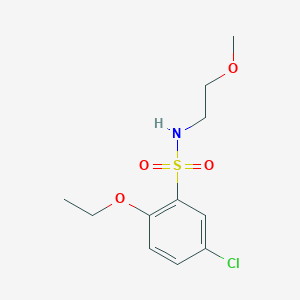
2-ethoxy-5-isopropyl-N-(6-methyl-2-pyridinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Amyloid Imaging in Alzheimer's Disease
A study discusses the development of amyloid imaging ligands for measuring amyloid in vivo in the brain of Alzheimer's disease patients. Radioligands studied include [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene (18F-FDDNP) and others, illustrating the role of advanced imaging techniques in understanding Alzheimer's disease pathophysiology and aiding early detection (Nordberg, 2007).
Chemistry and Properties of Pyridine Derivatives
A review on the chemistry and properties of pyridine derivatives, such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, summarizes their preparation, properties, and complex compounds. These derivatives exhibit a range of spectroscopic properties, structures, magnetic properties, biological, and electrochemical activities, showcasing the diverse applications of pyridine-based compounds in scientific research (Boča, Jameson, & Linert, 2011).
Carcinogen Metabolites in Tobacco and Cancer Research
Research on human urinary carcinogen metabolites provides insights into the relationship between tobacco use and cancer. The study evaluates various carcinogens and their metabolites in smokers and non-smokers, illustrating the utility of urinary carcinogen metabolite biomarkers in studying tobacco's role in human cancer (Hecht, 2002).
Gastroprotective Properties of Ebrotidine
A review on ebrotidine (a compound with a benzenesulfonamide moiety) highlights its unique combination of H2-receptor antagonist properties and cytoprotective actions. This study underscores the importance of molecular functionality in drug design for treating ulcer disease, offering insights into the roles specific functional groups play in therapeutic efficacy (Slomiany, Piotrowski, & Slomiany, 1997).
Eigenschaften
IUPAC Name |
2-ethoxy-N-(6-methylpyridin-2-yl)-5-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-5-22-15-10-9-14(12(2)3)11-16(15)23(20,21)19-17-8-6-7-13(4)18-17/h6-12H,5H2,1-4H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYMONBZNMYFRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=CC=CC(=N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3,4-dimethoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B497824.png)
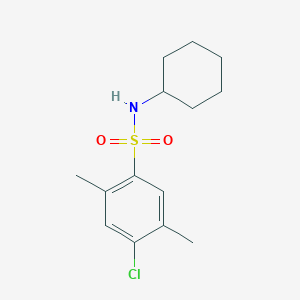
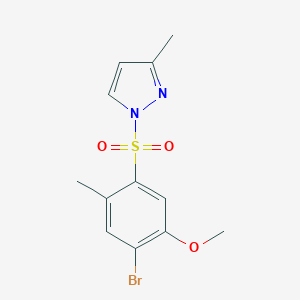
![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B497828.png)
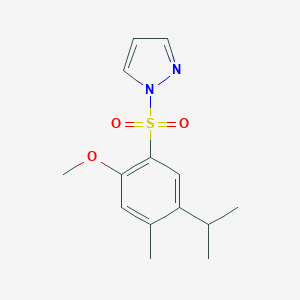

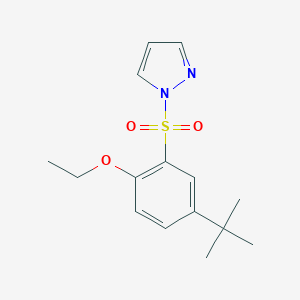
![1-[(2,4-dimethylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B497834.png)


![1-[(4-chloro-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B497843.png)
